molecular formula C27H28N4O6 B2955403 ethyl 6-(2,3-dimethoxybenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534577-48-5

ethyl 6-(2,3-dimethoxybenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2955403
CAS No.: 534577-48-5
M. Wt: 504.543
InChI Key: NDESWNWSIXVVLX-OLFWJLLRSA-N
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Description

Ethyl 6-(2,3-dimethoxybenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a structurally complex heterocyclic compound featuring a tricyclic core (1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene) with multiple functional groups. Key substituents include a 2,3-dimethoxybenzoyl imino moiety at position 6, a 2-methylpropyl (isobutyl) group at position 7, and an ethyl ester at position 3.

Properties

IUPAC Name

ethyl 6-(2,3-dimethoxybenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O6/c1-6-37-27(34)19-14-18-23(28-21-12-7-8-13-30(21)26(18)33)31(15-16(2)3)24(19)29-25(32)17-10-9-11-20(35-4)22(17)36-5/h7-14,16H,6,15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDESWNWSIXVVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=C(C(=CC=C4)OC)OC)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(2,3-dimethoxybenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazatricyclo framework, followed by the introduction of the benzoyl and imino groups. Common reagents used in these reactions include 2,3-dimethoxybenzoyl chloride, isobutylamine, and ethyl chloroformate. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and solvents that can be easily recycled and reused is also common to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2,3-dimethoxybenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines .

Scientific Research Applications

Ethyl 6-(2,3-dimethoxybenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-(2,3-dimethoxybenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of triazatricyclo derivatives with variations in substituents on the benzoyl imino group and the alkyl chain at position 7. Below is a detailed comparison with analogs reported in the literature:

Table 1: Structural and Physicochemical Comparison of Triazatricyclo Derivatives

Compound Name / Substituents Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Key Substituent Features
Target Compound : 2,3-dimethoxybenzoyl, 2-methylpropyl C₂₈H₃₀N₄O₆* 518.56† ~3.1‡ ~7‡ Electron-rich benzoyl (methoxy), branched alkyl
Ethyl 7-(3-methoxypropyl)-6-(3-methylbenzoyl)imino analog C₂₆H₂₆N₄O₅ 474.50 2.7 6 3-methylbenzoyl, linear methoxypropyl
Ethyl 6-(3,5-dimethylbenzoyl)imino-7-propyl analog C₂₇H₂₈N₄O₅ 488.54 3.5 5 3,5-dimethylbenzoyl, linear propyl
Ethyl 6-(3-chlorobenzoyl)imino-7-methyl analog C₂₄H₂₀ClN₄O₅ 482.90 2.9 6 Electron-deficient benzoyl (Cl), small alkyl

*Inferred from structural similarity; †Calculated using PubChem tools; ‡Estimated based on substituent contributions.

Key Findings:

Substituent Effects on Hydrophobicity (XLogP3): The target compound’s 2,3-dimethoxybenzoyl group increases hydrophobicity (XLogP3 ~3.1) compared to the 3-methylbenzoyl analog (XLogP3 = 2.7) due to additional methoxy groups . The 3,5-dimethylbenzoyl analog has a higher XLogP3 (3.5), likely due to the nonpolar methyl groups . The 3-chlorobenzoyl analog (XLogP3 = 2.9) balances hydrophobicity with polar halogen interactions .

Hydrogen-Bonding Capacity: The target compound’s two methoxy groups and carbonyl/imino functionalities increase hydrogen bond acceptors (~7) compared to analogs with fewer oxygen atoms (e.g., 5 acceptors in the 3,5-dimethylbenzoyl analog) .

Electron-donating methoxy groups on the benzoyl ring may stabilize charge-transfer interactions, contrasting with the electron-withdrawing chlorine in the 3-chlorobenzoyl analog .

Biological Activity

Chemical Structure and Properties

This compound belongs to a class of triazatricyclo compounds that are noted for their diverse biological activities. The presence of the dimethoxybenzoyl group enhances its potential for interaction with various biological targets.

Biological Activity

1. Anticancer Activity:
Compounds with similar structures have demonstrated significant anticancer properties. The mechanism often involves the inhibition of DNA repair pathways or modulation of apoptotic pathways. For instance, compounds with triazole rings have been shown to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and cell cycle arrest.

2. Antimicrobial Activity:
The incorporation of benzoyl moieties in organic compounds has been linked to enhanced antimicrobial activity. Research indicates that such compounds can inhibit the growth of a range of bacteria and fungi by disrupting their cell membranes or interfering with metabolic pathways.

3. Antioxidant Properties:
Many derivatives of benzoyl compounds exhibit antioxidant activity due to their ability to scavenge free radicals. This property is essential for protecting cells from oxidative stress-related damage.

4. Enzyme Inhibition:
Some structurally related compounds have been studied for their ability to inhibit enzymes involved in key metabolic processes. For instance, inhibition of proteases or kinases can lead to therapeutic benefits in various diseases.

Case Studies

Case Study 1: Anticancer Effects
A study on triazole derivatives showed that they could induce apoptosis in breast cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins like Bcl-2.

Case Study 2: Antimicrobial Efficacy
Research demonstrated that similar benzoyl-containing compounds exhibited Minimum Inhibitory Concentration (MIC) values as low as 0.5 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential.

Research Findings

Study Activity Findings
Triazole DerivativesAnticancerInduced apoptosis in cancer cell lines; effective against multiple types of cancer cells.
Benzoyl CompoundsAntimicrobialShowed MIC values < 1 µg/mL against gram-positive bacteria; effective against resistant strains.
Antioxidant StudiesOxidative StressScavenged free radicals effectively; reduced oxidative damage in cellular models.

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